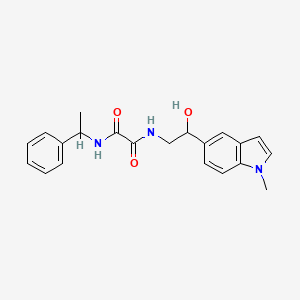

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-14(15-6-4-3-5-7-15)23-21(27)20(26)22-13-19(25)17-8-9-18-16(12-17)10-11-24(18)2/h3-12,14,19,25H,13H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQDJWIFNCLYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves the following steps:

Formation of the Indole Derivative: The indole moiety can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate alkyl halide under basic conditions.

Formation of the Oxalamide: The final step involves the reaction of the hydroxyethyl-indole derivative with oxalyl chloride, followed by the addition of the phenylethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4

Reduction: LiAlH4

Substitution: Nitrating agents (HNO3), Halogenating agents (Br2, Cl2)

Major Products

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of nitro or halogenated indole derivatives

Scientific Research Applications

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The oxalamide class exhibits structural diversity, with modifications at N1 and N2 positions significantly altering biological activity, metabolic stability, and physicochemical properties. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of Oxalamide Derivatives

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- Indole vs. Benzyl/Phenyl Groups : The target compound’s indole moiety may enhance binding to aromatic or hydrophobic pockets in proteins, similar to S336’s pyridyl-ethyl group, which contributes to umami receptor (hTAS1R1/hTAS1R3) activation . In contrast, halogenated phenyl groups (e.g., Compounds 19–23) improve SCD inhibition via hydrophobic interactions .

- Hydroxyethyl Group : The 2-hydroxyethyl chain in the target compound could enhance solubility compared to purely hydrophobic substituents (e.g., 4-methoxyphenethyl in Compounds 16–18).

Metabolic Stability :

- Oxalamides like S336 and the target compound exhibit resistance to amide hydrolysis in hepatocytes, likely due to steric hindrance from bulky substituents . However, rapid hepatic metabolism via alternative pathways (e.g., oxidation) is common .

Safety and Regulatory Status: S336 and its analog S5456 showed negligible CYP inhibition (<50% at 10 µM), supporting their safety as flavor additives .

Synthetic Challenges :

- Yields for oxalamides vary widely (e.g., 23% for Compound 22 vs. 83% for Compound 21), influenced by steric and electronic effects of substituents . The hydroxyethyl-indole group in the target compound may require optimized coupling conditions.

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its biological significance, and an oxalamide functional group that enhances its reactivity. The molecular formula is , with a molecular weight of 365.4 g/mol. Its unique structure allows for various interactions within biological systems, making it a candidate for pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.4 g/mol |

| CAS Number | 2034527-32-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The indole structure can engage in various interactions, including:

- Hydrogen bonding

- π-π stacking

- Hydrophobic interactions

These interactions modulate the activity of target proteins, leading to diverse biological effects. Notably, compounds with similar structures have shown efficacy in binding to serotonin receptors, particularly the 5-HT1D subtype, which plays a crucial role in mood regulation and anxiety responses .

Anticancer Properties

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, compounds with similar indole structures have demonstrated antiproliferative effects in various cancer cell lines. A study highlighted that indole derivatives could induce apoptosis and cell cycle arrest in cancer cells, suggesting that this compound may also possess similar properties .

Neuroprotective Effects

In addition to anticancer activity, the compound's interaction with serotonin receptors suggests potential neuroprotective effects. Activation of the 5-HT1D receptor has been linked to reduced anxiety and improved mood regulation. This makes the compound a candidate for further investigation in treating neurological disorders .

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

- Antiproliferative Activity : A study on indole derivatives showed IC50 values as low as 52 nM against breast cancer cell lines, indicating strong antiproliferative activity .

- Receptor Binding Studies : Research demonstrated that similar compounds effectively bind to serotonin receptors, influencing neurotransmitter release and signaling pathways associated with mood regulation .

- In Vivo Studies : Animal models have indicated that compounds with indole structures can reduce inflammation and oxidative stress markers, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide and related oxalamide derivatives?

Methodological Answer: Oxalamides are typically synthesized via coupling reactions between amines and oxalyl chloride intermediates. For example:

- Step 1 : React a substituted amine (e.g., 1-phenylethylamine) with ethyl oxalyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form an intermediate oxalamate ester.

- Step 2 : Hydrolyze the ester using NaOH in ethanol to generate the oxalamic acid.

- Step 3 : Couple the acid with a second amine (e.g., 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine) using carbodiimide coupling agents (e.g., EDC/HCl) in DCM. Yields vary (36–53%) depending on steric hindrance and stereochemistry, as seen in structurally similar compounds .

Table 1 : Representative Synthetic Yields for Analogous Oxalamides

| Compound Type | Yield (%) | Key Reagents | Reference |

|---|---|---|---|

| Antiviral oxalamide | 36–53 | EDC/HCl, DCM, triethylamine | |

| Cytochrome P450 inhibitors | 35–64 | Oxalyl chloride, DCM |

Q. How is structural characterization performed for oxalamide compounds?

Methodological Answer:

- NMR Spectroscopy : Use and NMR (e.g., 400 MHz in DMSO-d6) to confirm proton environments and carbon frameworks. For example, oxalamide NH protons typically appear as broad singlets near δ 10.75 ppm .

- Mass Spectrometry : LC-MS (APCI+) or ESI-MS validates molecular weight (e.g., m/z 479.12 [M+H] for a related antiviral oxalamide) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Asymmetric units and hydrogen-bonding networks are critical for confirming stereochemistry .

Advanced Research Questions

Q. What strategies can optimize synthetic yields of oxalamide derivatives with bulky substituents (e.g., indole or phenyl groups)?

Methodological Answer:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.

- Coupling Agents : Replace EDC/HCl with HATU or PyBOP for sterically hindered amines, reducing side reactions .

- Temperature Control : Perform reactions at 0–4°C to minimize racemization in stereospecific syntheses .

- Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile/water) to isolate stereoisomers .

Q. How do structural modifications (e.g., hydroxyl, indole, or phenyl groups) impact biological activity in oxalamide derivatives?

Methodological Answer:

- Hydroxyl Groups : Enhance hydrogen-bonding interactions with target proteins (e.g., HIV entry inhibitors in ). Removing the hydroxyl group reduces antiviral efficacy by ~50% .

- Indole Moieties : The 1-methylindole group may improve membrane permeability due to lipophilic character.

- Phenyl Substituents : Meta- or para-substituted phenyl rings (e.g., chloro, methoxy) modulate electronic effects, impacting binding affinity to enzymes like cytochrome P450 .

Q. How can researchers address contradictions in crystallographic data refinement for oxalamide complexes?

Methodological Answer:

- Software Cross-Validation : Compare SHELXL-refined structures with results from PLATON or OLEX2 to resolve ambiguities in hydrogen-bonding or disorder .

- Twinned Data : For twinned crystals, use SHELXD for initial phasing and SHELXE for density modification, as demonstrated in .

- Thermal Parameters : Anisotropic refinement of non-hydrogen atoms improves model accuracy for bulky substituents .

Q. What are the emerging applications of oxalamides in coordination chemistry and material science?

Methodological Answer:

- Ligand Design : Asymmetric oxalamides (e.g., N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide) form 2D coordination polymers with Cu(II), enabling tunable magnetic properties .

- Catalysis : Oxalamide-Cu complexes catalyze C–X bond functionalization in cross-coupling reactions (e.g., ). The indole moiety may stabilize transition states via π-π interactions .

Data Contradiction Analysis

Q. Why do synthetic yields for structurally similar oxalamides vary significantly (e.g., 35% vs. 64%)?

Critical Analysis:

- Steric Effects : Bulky substituents (e.g., adamantyl in ) reduce yields due to hindered intermediate formation.

- Stereochemical Complexity : Diastereomeric mixtures (e.g., 1:1 in ) require resource-intensive separations, lowering isolated yields .

- Reagent Purity : Trace moisture in oxalyl chloride decreases coupling efficiency, as noted in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.